molecular formula C23H22N6O3 B2468550 2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396812-42-2

2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2468550
CAS No.: 1396812-42-2
M. Wt: 430.468
InChI Key: XXEASOJJGQWEOC-UHFFFAOYSA-N
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Description

2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthamide group, an ethoxy group, and a tetrazole ring, making it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxy-1-naphthoic acid with sulfoxide chloride to form an acyl chloride intermediate This intermediate is then reacted with an amine derivative to introduce the naphthamido group

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the naphthamido group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxy-1-naphthamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The naphthamido group can interact with enzymes or receptors, modulating their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthamido group, an ethoxy group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[4-[(2-ethoxynaphthalene-1-carbonyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-4-32-19-14-9-15-7-5-6-8-18(15)20(19)22(30)24-16-10-12-17(13-11-16)29-26-21(25-27-29)23(31)28(2)3/h5-14H,4H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEASOJJGQWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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